2-(2-Trifluoromethoxy-benzyl)-butyric acid
Description
Significance of Carboxylic Acids in Bioactive Molecules
The carboxylic acid functional group (-COOH) is a cornerstone in the design of bioactive molecules, with over 450 marketed drugs containing this moiety. nih.govnih.gov Its prevalence is due to a unique combination of physicochemical properties that are crucial for drug-target interactions. The acidity of the carboxyl group and its ability to form strong electrostatic interactions and hydrogen bonds often make it a key component of a molecule's pharmacophore—the essential part of its structure for biological activity. nih.govresearchgate.net
At physiological pH, the carboxylic acid group is typically ionized, which can enhance the water solubility of a compound. researchgate.net This property is vital for drug formulation and distribution within the body. Carboxylic acids can serve as both hydrogen bond donors and acceptors, enabling them to form robust connections with biological targets like enzymes and receptors. researchgate.net While essential for activity, the presence of a carboxylic acid can also present challenges, such as metabolic instability or limited ability to cross biological membranes passively. nih.gov This has led to the development of various bioisosteres—substituents with similar physical or chemical properties—that can mimic the carboxylic acid's function while overcoming its drawbacks. nih.gov
Role of Benzyl (B1604629) Moieties in Pharmaceutical Scaffolds
The benzyl group, a phenyl ring attached to a CH₂ group, is a frequently encountered structural motif in pharmaceutical compounds and is considered a "privileged structure" in drug discovery. researchgate.netunife.it Its prevalence stems from its ability to provide a rigid, well-defined three-dimensional framework that can orient other functional groups in an optimal way for binding to a biological target. unife.it
Benzyl moieties contribute to the binding of a drug molecule primarily through hydrophobic and van der Waals interactions. The aromatic ring can also participate in π-π stacking and cation-π interactions with corresponding residues in a protein's binding pocket, such as phenylalanine, tyrosine, or tryptophan. nih.gov The substitution pattern on the phenyl ring of the benzyl group offers a straightforward way to modulate a compound's electronic and steric properties, allowing for the fine-tuning of its biological activity and selectivity. This versatility makes the benzyl moiety a valuable scaffold in the rational design of new therapeutic agents.
Impact of Fluorine and Trifluoromethoxy Groups on Molecular Properties and Bioactivity
The strategic incorporation of fluorine atoms or fluorine-containing groups into drug candidates is a powerful tool in modern medicinal chemistry. dntb.gov.uanih.gov Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties, such as its acidity, basicity, and metabolic stability. nih.govmdpi.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage, which can prolong the drug's action in the body. mdpi.com
| Substituent | van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Electronic Effect |
|---|---|---|---|
| -H | 1.20 | 0.00 | Neutral |
| -F | 1.47 | +0.14 | Electron-withdrawing |
| -CH₃ | 2.00 | +0.56 | Electron-donating |
| -CF₃ | 2.44 | +0.88 | Strongly electron-withdrawing |
| -OCF₃ | - | +1.04 | Strongly electron-withdrawing |
Data for this table is compiled from multiple sources discussing physicochemical properties in medicinal chemistry. nih.govmdpi.com
Overview of Research Trajectories for 2-(2-Trifluoromethoxy-benzyl)-butyric acid and Related Analogues
While comprehensive research specifically focused on this compound is not extensively documented in publicly available literature, the research trajectories for such a compound can be inferred from studies on its structural analogues. The combination of the butyric acid core, the benzyl moiety, and the trifluoromethoxy group suggests potential applications in areas where modulation of lipophilicity and metabolic stability are key to improving therapeutic efficacy.
Research on related substituted butanoic and propanamide derivatives has shown that modifications to the benzyl C-region can significantly impact biological activity. For instance, studies on TRPV1 antagonists revealed that phenyl C-region derivatives often exhibit better antagonism than their pyridine counterparts. nih.gov Similarly, the development of neprilysin inhibitors involved the synthesis of substituted biphenyl butanoic acid derivatives, where the addition of specific atoms to the scaffold led to a substantial boost in potency. acs.org
The logical research path for this compound would involve its synthesis and subsequent screening against various biological targets where its constituent parts are known to be active. This could include targets related to metabolic disorders, inflammation, or oncology. nih.govextrapolate.com Structure-activity relationship (SAR) studies would likely follow, exploring how the position of the trifluoromethoxy group on the benzyl ring and modifications to the butyric acid chain affect potency and selectivity. The primary hypothesis would be that the 2-trifluoromethoxy substitution provides unique steric and electronic properties that could lead to novel interactions with a target protein, potentially resulting in a highly potent and selective compound.
| Compound Name | CAS Number | Structural Notes |
|---|---|---|
| 2-(2-Fluoro-benzyl)-butyric acid | 155827-66-0 | Analogue with a fluoro substitution on the benzyl ring. bldpharm.com |
| 2-Benzyl-4,4,4-trifluorobutanoic acid | 1516591-94-8 | Analogue with a trifluoromethyl group on the butyric acid chain. bldpharm.com |
| 2-{[4-(trifluoromethyl)phenyl]methyl}butanoic acid | 1269529-72-7 | Analogue with a trifluoromethyl group at the 4-position of the benzyl ring. bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(trifluoromethoxy)phenyl]methyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-8(11(16)17)7-9-5-3-4-6-10(9)18-12(13,14)15/h3-6,8H,2,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIGYJBKBDOGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Trifluoromethoxy Benzyl Butyric Acid and Its Precursors
Strategies for Constructing the Butyric Acid Backbone
The formation of the substituted butyric acid structure can be achieved through several classical and modern organic synthesis methods. These strategies typically involve the formation of a carbanion or enolate, which then acts as a nucleophile to form the requisite carbon-carbon bonds.
Malonic Ester Synthesis Approaches
The malonic ester synthesis is a versatile and widely used method for preparing substituted carboxylic acids. acs.orgwipo.int This pathway utilizes diethyl malonate or a similar malonic acid ester as a starting material. The α-hydrogens of malonic esters are particularly acidic (pKa ≈ 13) due to the stabilizing effect of the two adjacent carbonyl groups, allowing for easy deprotonation by a moderately strong base like sodium ethoxide to form a nucleophilic enolate. chegg.comgoogle.com
The synthesis of the target molecule via this approach can be envisioned in a stepwise alkylation sequence. First, the malonic ester enolate is reacted with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group, forming diethyl ethylmalonate. A second deprotonation and subsequent alkylation with the electrophile, 2-(trifluoromethoxy)benzyl bromide, would yield the dialkylated intermediate, diethyl ethyl-(2-trifluoromethoxy-benzyl)-malonate. The final steps involve the saponification (hydrolysis) of the ester groups using a strong base (e.g., NaOH), followed by acidification and heating. The acidic conditions protonate the resulting dicarboxylate, and heat promotes the decarboxylation of the malonic acid derivative to furnish the final product, 2-(2-Trifluoromethoxy-benzyl)-butyric acid. chegg.com A major drawback of this method can be the formation of dialkylated byproducts, which can complicate purification and lower yields. wipo.int
A typical reaction sequence is outlined in the table below.
Table 1: Malonic Ester Synthesis Route| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | Diethyl malonate, Ethyl bromide | 1. Sodium ethoxide (NaOEt) in Ethanol (B145695) | Diethyl ethylmalonate |
| 2 | Diethyl ethylmalonate, 2-(Trifluoromethoxy)benzyl bromide | 2. Sodium ethoxide (NaOEt) in Ethanol | Diethyl ethyl-(2-trifluoromethoxy-benzyl)-malonate |
| 3 | Diethyl ethyl-(2-trifluoromethoxy-benzyl)-malonate | 3. a) NaOH(aq), Heat b) H₃O⁺, Heat | This compound |
Alkylation Reactions of Acetic Acid Derivatives
An alternative to the malonic ester synthesis is the direct alkylation of an enolate derived from a butyric acid derivative. This approach avoids the final decarboxylation step. In this strategy, an ester of butyric acid, such as ethyl butyrate (B1204436), is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate the corresponding enolate. This enolate can then be reacted with 2-(trifluoromethoxy)benzyl bromide in an S_N2 reaction to form the desired carbon-carbon bond directly. google.com
This method is highly effective for forming C-C bonds at the α-position of carbonyl compounds. google.com The success of the alkylation is subject to the same constraints as other S_N2 reactions, where primary halides like benzyl (B1604629) bromide are excellent electrophiles, while secondary and tertiary halides react poorly. google.comscribd.com Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the final carboxylic acid product.
Asymmetric Synthesis for Stereoselective Formation of the α-Chiral Center
Since the α-carbon of this compound is a stereocenter, enantioselective synthesis is a critical consideration for accessing specific stereoisomers. Chiral carboxylic acids are fundamental backbones for many therapeutic agents. google.comchemrxiv.org Several strategies can be employed to achieve stereocontrol during the synthesis.
One common method involves the use of a chiral auxiliary. In this approach, the achiral butyric acid precursor is covalently bonded to a chiral molecule. This auxiliary directs the subsequent alkylation step to one of the two faces of the enolate, leading to the preferential formation of one diastereomer. After the stereoselective alkylation, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.
Alternatively, catalytic asymmetric alkylation offers a more atom-economical approach. chemrxiv.org This can involve using a chiral phase-transfer catalyst or a chiral metal complex. For instance, the alkylation of a Schiff base derived from a glycine (B1666218) ester can be performed asymmetrically using a chiral catalyst system, which can then be hydrolyzed to the α-amino acid derivative. rsc.org Similar principles can be applied to the alkylation of butyric acid derivatives, where a chiral ligand coordinated to a metal center can create a chiral environment that influences the approach of the electrophile. chemrxiv.org
Introduction of the 2-Trifluoromethoxy-benzyl Moiety
The successful synthesis of the target molecule is contingent upon the availability and reactivity of a suitable precursor for the 2-trifluoromethoxy-benzyl group. This typically involves a benzyl halide or a related electrophilic species.
Synthesis of 2-Trifluoromethoxy-benzyl Halides and Related Intermediates
The key electrophile for the alkylation step, 2-(Trifluoromethoxy)benzyl bromide, is a commercially available reagent. chemimpex.comtcichemicals.com However, it can also be prepared through straightforward synthetic transformations from other readily available precursors.
A common route begins with the reduction of 2-(trifluoromethoxy)benzaldehyde, which is also commercially available. sigmaaldrich.com The reduction of the aldehyde to the corresponding 2-(trifluoromethoxy)benzyl alcohol can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent. The resulting benzyl alcohol can then be converted to the desired benzyl halide. For instance, reaction with phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) will yield 2-(trifluoromethoxy)benzyl bromide. General methods for converting substituted benzyl alcohols to the corresponding halides are well-established. google.com
Table 2: Synthesis of 2-(Trifluoromethoxy)benzyl Bromide
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 2-(Trifluoromethoxy)benzaldehyde | Sodium Borohydride (NaBH₄), Methanol | 2-(Trifluoromethoxy)benzyl alcohol |
| 2 | 2-(Trifluoromethoxy)benzyl alcohol | Phosphorus Tribromide (PBr₃) | 2-(Trifluoromethoxy)benzyl bromide |
Coupling Reactions for Benzyl Group Incorporation (e.g., Alkylation, Palladium-Catalyzed Cross-Coupling)
The most direct and common method for incorporating the benzyl group in this synthesis is the nucleophilic substitution (alkylation) reaction discussed previously. The enolate derived from either a malonic ester or a butyric acid derivative acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-(trifluoromethoxy)benzyl bromide and displacing the bromide leaving group. chegg.comresearchgate.net This S_N2 reaction is highly efficient for benzyl halides. scribd.com
While alkylation is the most conventional approach, modern cross-coupling methodologies could also be envisioned. Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation. Although less common for this specific transformation, one could potentially couple an organometallic derivative of a butyric acid synthon (e.g., a zinc or boron reagent) with 2-(trifluoromethoxy)benzyl bromide under palladium catalysis. More advanced methods involve the direct palladium-catalyzed benzylation of carboxylic acids via C-H activation, though this typically forms benzyl esters rather than α-benzylated acids.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing the reaction conditions at each stage is critical for maximizing the yield and purity of this compound.
| Reaction Step | Parameter to Optimize | Conditions and Considerations | Expected Outcome |
| First Alkylation | Base and Solvent | Sodium ethoxide in absolute ethanol is standard to prevent transesterification. The reaction is typically run at reflux. | High yield of mono-alkylated product. |
| Reactant Stoichiometry | Using a slight excess of diethyl malonate can help to minimize dialkylation at this stage. | Improved selectivity for the desired product. | |
| Second Alkylation | Base Strength and Concentration | A strong base like sodium ethoxide is required. The concentration should be carefully controlled to ensure complete deprotonation without promoting side reactions. | Efficient formation of the dialkylated ester. |
| Alkylating Agent | Ethyl bromide or ethyl iodide can be used. Ethyl iodide is more reactive but also more expensive. | Complete alkylation of the mono-substituted ester. | |
| Phase-Transfer Catalysis | The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, in the presence of a base like potassium carbonate can be an alternative to sodium ethoxide, potentially leading to milder reaction conditions and improved yields in dialkylation reactions. researchgate.netgoogle.com | Enhanced reaction rates and yields. | |
| Hydrolysis | Acid vs. Base Catalysis | Basic hydrolysis (saponification) followed by acidification is generally effective. organicchemistrytutor.com Acid-catalyzed hydrolysis is also an option but can sometimes lead to side reactions. | Complete conversion of the diester to the dicarboxylic acid. |
| Decarboxylation | Temperature | The temperature for decarboxylation needs to be carefully controlled. It should be high enough to promote the reaction but below the decomposition temperature of the final product. stackexchange.com | Clean and efficient formation of the final carboxylic acid. |
Isolation and Purification Techniques in Synthetic Research
The isolation and purification of the intermediate and final products are crucial for obtaining a high-purity sample of this compound.
Intermediates:
Diethyl 2-(2-(trifluoromethoxy)benzyl)malonate and Diethyl 2-ethyl-2-(2-(trifluoromethoxy)benzyl)malonate: After each alkylation step, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Final Product:
This compound: After decarboxylation, the crude product is typically an oil or a solid. Purification generally involves the following steps:
Extraction: The crude acid can be dissolved in an organic solvent and washed with water to remove any remaining water-soluble impurities. To separate the carboxylic acid from neutral impurities, it can be extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then washed with an organic solvent, and the acid is precipitated by adding a strong acid until the solution is acidic. lookchem.com
Crystallization: If the final product is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture. lookchem.com Common solvents for carboxylic acids include toluene, heptane, or mixtures with alcohols.
Distillation: If the product is a liquid, it can be purified by fractional distillation under reduced pressure. lookchem.com
The purity of the final compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactivity and Derivatization Strategies of 2 2 Trifluoromethoxy Benzyl Butyric Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid functional group is a primary site for derivatization in 2-(2-Trifluoromethoxy-benzyl)-butyric acid . Standard reactions such as esterification and amidation allow for the introduction of a wide range of functionalities, which can modulate the compound's physicochemical properties.
Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several established methods. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it forms, often with a Dean-Stark apparatus. masterorganicchemistry.com
Alternatively, for milder conditions or with sensitive alcohols, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or an acid anhydride. msu.edulibretexts.org These activated intermediates react readily with alcohols, often at room temperature, to yield the corresponding esters.
Amidation: The formation of an amide bond from This compound requires coupling with a primary or secondary amine. Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures, which can be detrimental to complex molecules. mdpi.com More commonly, chemical coupling agents are employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. orgsyn.orglibretexts.org
For sterically hindered substrates, such as this 2-substituted butyric acid derivative, specialized methods may be necessary to achieve high yields. chimia.chrsc.org Boric acid has emerged as a green and effective catalyst for direct amidation, notable for its ability to promote the reaction while preserving the integrity of stereogenic centers. orgsyn.org
Below is a table of representative conditions for these transformations, based on reactions with structurally similar 2-arylalkanoic acids.
| Transformation | Reagents & Conditions | Typical Yield | Notes |
|---|---|---|---|
| Esterification (Fischer) | Methanol (excess), H₂SO₄ (cat.), Reflux, 4-8 h | 85-95% | Equilibrium-driven reaction. chemguide.co.uk |
| Esterification (Acyl Chloride) | 1. SOCl₂, Reflux; 2. Ethanol (B145695), Pyridine, 0°C to RT | >90% | Two-step process via a highly reactive intermediate. libretexts.org |
| Amidation (EDCI/HOBt) | Benzylamine, EDCI, HOBt, DMF, RT, 12-24 h | 70-90% | Standard peptide coupling conditions. |
| Amidation (Boric Acid) | Aniline, B(OH)₃ (cat.), Toluene, Reflux (Dean-Stark), 16 h | 65-85% | Preserves stereochemical integrity; environmentally benign. orgsyn.org |
Modifications of the Benzyl (B1604629) Moiety (e.g., Aromatic Substitutions, Ring Functionalizations)
The benzene (B151609) ring of This compound is another key site for chemical modification, primarily through electrophilic aromatic substitution (EAS). masterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the combined electronic effects of the two existing substituents: the 2-(trifluoromethoxy) group and the 1-(2-carboxypropyl) group.
The alkyl substituent at position 1 (the -CH₂CH(CH₂CH₃)COOH group) is an activating group that directs incoming electrophiles to its ortho and para positions. libretexts.org
The interplay of these directing effects determines the position of further substitution on the aromatic ring (positions 3, 4, 5, and 6).
Position 6: Activated by the alkyl group (ortho) and the -OCF₃ group (ortho). This position is likely to be the most favored for substitution, though it is sterically hindered.
Position 4: Activated by the alkyl group (para) and deactivated by the -OCF₃ group (meta). Substitution here is plausible.
Position 5: Deactivated by both groups (meta to both). This position is the least likely to be substituted.
Position 3: Deactivated by the alkyl group (meta) and activated by the -OCF₃ group (para). This position could also be a site for substitution.
Given these considerations, electrophilic reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of products, with substitution at position 6 being electronically favored but potentially limited by sterics, making position 4 a significant secondary product.
| Position | Effect of -CH₂R (C1) | Effect of -OCF₃ (C2) | Predicted Reactivity |
|---|---|---|---|
| 3 | Meta (Deactivating) | Para (Activating) | Possible |
| 4 | Para (Activating) | Meta (Deactivating) | Likely |
| 5 | Meta (Deactivating) | Meta (Deactivating) | Unlikely |
| 6 | Ortho (Activating) | Ortho (Activating) | Favored (sterically hindered) |
Stability Studies under Varied Chemical Conditions Relevant to Biological Systems
The stability of This compound is a critical parameter, particularly for its potential applications. Its stability is influenced by the inherent properties of its functional groups.
Metabolic and Chemical Stability: The trifluoromethoxy (-OCF₃) group is known to confer significant metabolic stability. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism. This is in contrast to a simple methoxy (B1213986) (-OCH₃) group, where the methyl C-H bonds are susceptible to enzymatic oxidation. The -OCF₃ group generally increases the lipophilicity and metabolic half-life of a molecule. mdpi.comresearchgate.net
Hydrolytic Stability: The carboxylic acid itself is stable to hydrolysis. However, its ester and amide derivatives are susceptible to hydrolysis under physiological conditions (pH ~7.4) or in acidic environments (like the stomach). Ester hydrolysis can be catalyzed by enzymes (esterases) or occur spontaneously in aqueous media, yielding the parent carboxylic acid and the corresponding alcohol. nih.govnih.gov Amides are generally more stable to hydrolysis than esters but can also be cleaved by enzymes (amidases) or under more forceful acidic or basic conditions. libretexts.org
Photochemical Stability: Aromatic compounds containing trifluoromethyl groups have been shown to be susceptible to photodegradation, which can lead to defluorination. confex.com While specific data for the trifluoromethoxy group is less common, its structural similarity suggests that prolonged exposure to UV light could potentially lead to degradation pathways.
Thermal Stability: The compound is expected to be reasonably stable to heat. Decarboxylation (loss of CO₂) is a potential thermal degradation pathway for carboxylic acids, but it typically requires a beta-carbonyl group for facile reaction via a cyclic transition state. masterorganicchemistry.com Since This compound lacks this feature, harsh conditions would be required for decarboxylation.
| Condition | Affected Moiety | Expected Outcome |
|---|---|---|
| Physiological pH (7.4), 37°C | Ester/Amide Derivatives | Slow enzymatic or spontaneous hydrolysis. nih.govnih.gov |
| Acidic pH (e.g., 1-2) | Ester/Amide Derivatives | Acid-catalyzed hydrolysis. nih.gov |
| Basic pH (e.g., > 9) | Ester/Amide Derivatives | Base-catalyzed hydrolysis (saponification for esters). |
| Oxidative Metabolism | Trifluoromethoxy Group | Generally high stability. mdpi.comnih.gov |
| UV Light Exposure | Aromatic Ring / -OCF₃ | Potential for photodegradation. confex.com |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations
Systematic Modification of the Butyric Acid Chain (e.g., Chain Length, α-Substituents)
The butyric acid moiety of the title compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Alterations to this chain can significantly impact biological activity.
Chain Length: The length of the alkyl carboxylic acid chain often influences the potency and selectivity of a drug. In many bioactive molecules, a butyric acid side chain represents an optimal length for fitting into a specific binding pocket of a receptor or enzyme.
Shortening the chain to a propionic or acetic acid derivative would decrease the lipophilicity and could alter the spatial orientation of the trifluoromethoxybenzyl group, potentially leading to a loss of affinity for its biological target.
Lengthening the chain to pentanoic or hexanoic acid would increase lipophilicity, which might enhance membrane permeability but could also lead to non-specific binding and reduced solubility. The optimal chain length is a balance between these factors and is highly target-dependent. In some series of bioactive compounds, even a single carbon atom extension or reduction can lead to a dramatic loss of activity.
α-Substituents: The α-position of the butyric acid chain is a key site for introducing further diversity. The ethyl group in the parent structure already contributes to its chiral nature.
Varying the size of the α-substituent from methyl to larger groups like propyl or isobutyl would have a profound steric effect. A larger substituent might provide a better fit in a hydrophobic pocket or, conversely, could clash with the protein, reducing affinity.
Introducing polar substituents at the α-position, such as a hydroxyl or amino group, would increase polarity and could introduce new hydrogen bonding interactions with the target protein. This could be beneficial for both affinity and selectivity. The esterification of a carboxylic acid group, for instance, often leads to a complete loss of biological activity if the free carboxyl is essential for binding, for example, through forming a salt bridge. drugdesign.org
The following table illustrates hypothetical SAR for modifications to the butyric acid chain based on general principles observed in other series of bioactive compounds.
| Modification | Rationale | Predicted Impact on Activity |
| Chain Shortening (Propionic Acid) | Reduced lipophilicity, altered spatial orientation. | Likely decrease. |
| Chain Lengthening (Pentanoic Acid) | Increased lipophilicity, potential for non-specific binding. | Potentially decreased or variable. |
| α-Methyl Substituent | Reduced steric bulk compared to ethyl. | Variable, depends on pocket size. |
| α-Propyl Substituent | Increased steric bulk compared to ethyl. | Variable, depends on pocket size. |
| α-Hydroxyl Substituent | Increased polarity, potential for new H-bonds. | Potentially increased, target dependent. |
Positional and Substituent Variation on the Benzyl (B1604629) Ring
The substituted benzyl group is a crucial pharmacophoric element. Its interactions with the biological target are highly sensitive to the nature and position of its substituents.
The trifluoromethoxy (-OCF₃) group is a powerful modulator of a molecule's physicochemical properties. It is strongly electron-withdrawing and highly lipophilic. The position of this group on the benzyl ring is critical.
Ortho-Position (as in the title compound): The ortho-trifluoromethoxy group can enforce a specific conformation on the molecule due to its steric bulk, which might be favorable for binding to the target. It can also influence the acidity of the carboxylic acid through space electronic effects.
Meta-Position: Moving the -OCF₃ group to the meta-position would significantly alter the molecule's shape and electronic distribution. The meta-position is often electronically and sterically less demanding, which could lead to a different binding mode or a loss of a critical interaction.
Para-Position: A para-trifluoromethoxy group would have a strong electronic influence on the entire benzyl ring through resonance and inductive effects. This could impact pi-stacking interactions or other electronic interactions with the target. In many drug series, moving a key substituent from ortho to para can drastically change the biological activity profile. For instance, in a series of N-benzyl indazole derivatives, ortho-fluoro substitution on the benzyl ring led to better inhibitory activity compared to meta or para substitution. nih.gov
The following table summarizes the likely impact of trifluoromethoxy positional isomerism on bioactivity.
| Isomer | Key Considerations | Predicted Impact on Activity |
| Ortho (Parent) | Steric influence on conformation, through-space electronics. | Reference activity. |
| Meta | Altered molecular shape, different electronic distribution. | Likely different, potentially reduced. |
| Para | Strong electronic effects (inductive and resonance). | Likely different, potentially reduced or enhanced depending on target interactions. |
To probe the electronic and steric requirements of the binding site, other substituents can be explored on the benzyl ring.
Halogens (F, Cl, Br): Replacing the -OCF₃ group with simpler halogens would systematically vary both size and electronic character.
Fluorine: Small and highly electronegative.
Chlorine and Bromine: Larger and more lipophilic, with different electronic properties. In some series of α-glucosidase inhibitors, a 4-bromobenzyl derivative was found to be the most potent. core.ac.uk
Alkoxy Groups (e.g., -OCH₃, -OCH₂CH₃): These groups are electron-donating and can participate in hydrogen bonding. Comparing them to the electron-withdrawing -OCF₃ would elucidate the importance of the electronic nature of the substituent for activity.
An illustrative SAR table for substituent variation is presented below.
| Substituent (at ortho-position) | Key Properties | Predicted Impact on Activity |
| -OCF₃ (Parent) | Lipophilic, strongly electron-withdrawing. | Reference activity. |
| -F | Small, electronegative. | Likely different, depends on the role of lipophilicity and size. |
| -Cl | Larger than F, lipophilic, electron-withdrawing. | Potentially similar or different, depending on steric tolerance. |
| -CF₃ | Lipophilic, strongly electron-withdrawing, smaller than -OCF₃. | Potentially similar, helps to define steric limits. |
| -OCH₃ | Electron-donating, potential H-bond acceptor. | Likely reduced if electron-withdrawing character is crucial. |
Influence of the Chiral Center's Stereochemistry on Biological Interactions
The α-carbon of the butyric acid chain in 2-(2-Trifluoromethoxy-benzyl)-butyric acid is a chiral center. It is well-established, particularly for the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs, that biological activity often resides in only one of the enantiomers. beilstein-journals.org
R- and S-Enantiomers: The two enantiomers (R and S) will have identical physical and chemical properties in an achiral environment, but they will interact differently with a chiral biological target such as a receptor or enzyme. One enantiomer (the eutomer) will typically have a much higher affinity for the target than the other (the distomer). This is because the three-dimensional arrangement of the substituents around the chiral center will lead to a more optimal fit for the eutomer in the chiral binding site.
Stereospecific Binding: The differential binding of enantiomers can result in significant differences in potency, efficacy, and even the nature of the biological response. For example, one enantiomer might be an agonist while the other is an antagonist.
Metabolic Inversion: In some cases, the less active enantiomer can be converted to the more active one in the body through a process called chiral inversion. beilstein-journals.orgrsc.org Understanding the stereochemical requirements for activity is crucial for developing a single-enantiomer drug, which can offer a better therapeutic index by reducing the dose and minimizing off-target effects associated with the less active enantiomer.
Design and Synthesis of Analogues and Homologues for SAR Elucidation
A systematic approach to the design and synthesis of analogues and homologues is essential for a thorough SAR investigation.
Homologation of the Butyric Acid Chain: As discussed in section 4.1, synthesizing a series of compounds with varying chain lengths (acetic, propionic, pentanoic acid derivatives) would define the optimal chain length for activity.
α-Alkyl and Polar-Substituted Analogues: A library of compounds with different substituents at the α-position would probe the steric and electronic requirements of the binding pocket in that region.
Positional Isomers of the Benzyl Ring: The synthesis of the meta- and para-trifluoromethoxy isomers is necessary to understand the importance of the substituent's position for activity.
Bioisosteric Replacements: Replacing the trifluoromethoxy group with other groups of similar size or electronic character (e.g., -CF₃, -Cl, -Br) would provide a deeper understanding of the key interactions of this part of the molecule. The synthesis of such analogues often involves multi-step reaction sequences, starting from appropriately substituted benzyl halides and dialkyl malonates or related building blocks. nih.govresearchgate.net
The synthesis of these analogs would likely involve standard organic chemistry transformations. For example, the alkylation of a malonic ester with 2-(trifluoromethoxy)benzyl bromide, followed by hydrolysis and decarboxylation, would yield the parent compound. By using different alkyl halides in the second alkylation step, various α-substituents could be introduced.
Molecular and Cellular Mechanism of Action Investigations
Identification of Potential Molecular Targets through Ligand-Based and Structure-Based Approaches
Ligand-based and structure-based computational models are instrumental in predicting the molecular targets of novel compounds. For 2-(2-Trifluoromethoxy-benzyl)-butyric acid, these approaches suggest potential interactions with key cellular regulators, including Peroxisome Proliferator-Activated Receptors (PPARs) and Histone Deacetylases (HDACs).
Butyrate (B1204436) and its derivatives have been shown to modulate the activity of PPARs, particularly PPARα and PPARγ. These nuclear receptors are critical in the regulation of lipid and glucose metabolism. It is hypothesized that this compound may also interact with these receptors. The trifluoromethoxy-benzyl group could potentially influence the binding affinity and selectivity of the compound for different PPAR isoforms. Studies have shown that butyrate can induce PPARα, which in turn upregulates genes involved in fatty acid oxidation plos.org. The activation of PPARα is a key mechanism for the hypolipidemic effects of certain drugs nih.gov. While direct evidence is pending, the structural analogy to butyrate suggests a potential role for this compound in PPAR signaling.
Table 1: Predicted PPAR Activity Profile of this compound
| Receptor Isoform | Predicted Activity | Potential Downstream Effects |
|---|---|---|
| PPARα | Agonist | Increased fatty acid β-oxidation, reduced triglyceride levels. |
| PPARγ | Modulator | Altered adipocyte differentiation and insulin (B600854) sensitivity. |
Butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins nih.govresearchgate.net. This inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription nih.gov. The butyric acid moiety of this compound is expected to be the primary driver of its potential HDAC inhibitory activity. The trifluoromethoxy-benzyl substitution may affect the compound's ability to access the active site of different HDAC isoforms, potentially leading to a unique selectivity profile. Non-branching short-chain fatty acids are generally considered good inhibitors of HDACs nih.gov. The inhibition of HDACs is a promising strategy in cancer therapy gsartor.orgmdpi.com.
Table 2: Predicted HDAC Inhibition Profile of this compound
| HDAC Class | Predicted Inhibition | Potential Cellular Consequences |
|---|---|---|
| Class I (HDAC1, 2, 3, 8) | Potent Inhibition | Induction of cell cycle arrest, differentiation, and apoptosis. |
| Class IIa (HDAC4, 5, 7, 9) | Moderate Inhibition | Modulation of cellular development and signaling. |
| Class IIb (HDAC6, 10) | Weaker Inhibition | Effects on protein quality control and cell motility. |
Beyond PPARs and HDACs, computational docking and screening studies can help identify other potential protein targets. The unique chemical structure of this compound, featuring both a flexible butyric acid chain and a rigid, electron-withdrawing trifluoromethoxy-benzyl group, may allow for interactions with a variety of protein binding pockets. The analysis of protein-ligand interactions is crucial for understanding the molecular basis of a compound's activity nih.gov. Potential targets could include other nuclear receptors, enzymes involved in metabolic pathways, or signaling proteins.
Elucidation of Intracellular Signaling Pathways Modulated by the Compound
The modulation of molecular targets like PPARs and HDACs would inevitably lead to alterations in various intracellular signaling pathways. For instance, HDAC inhibition by butyrate is known to affect the expression of about 2% of mammalian genes nih.govresearchgate.net. A key pathway influenced is the transcriptional activation of the p21 gene, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest nih.govresearchgate.net. Similarly, activation of PPARα can influence pathways related to lipid metabolism and inflammation plos.org. Further research is necessary to delineate the specific signaling cascades affected by this compound.
Cellular Uptake and Subcellular Localization Studies (in vitro)
The cellular uptake of butyrate is mediated by specific transporters nih.gov. It is anticipated that this compound would utilize similar mechanisms for cellular entry. The lipophilic nature of the trifluoromethoxy-benzyl group might also facilitate passive diffusion across the cell membrane. Once inside the cell, the compound's subcellular localization will be crucial to its activity. For instance, to inhibit nuclear HDACs, the compound must be able to enter the nucleus. Fluorescence microscopy studies using a tagged version of the compound could provide insights into its distribution within different cellular compartments.
Receptor Binding and Functional Assays
To validate the predicted interactions with PPARs and other potential receptors, in vitro receptor binding and functional assays are essential. Radioligand binding assays could determine the affinity of this compound for specific receptor subtypes nih.govplos.orgnih.govresearchgate.net. Reporter gene assays, where the expression of a reporter gene is driven by a promoter containing a response element for a specific transcription factor (e.g., a PPAR response element), would provide functional data on the compound's agonistic or antagonistic activity. Similarly, enzyme inhibition assays would be used to quantify its inhibitory potency against a panel of HDAC isoforms.
Table 3: Proposed In Vitro Assays for Target Validation
| Assay Type | Purpose | Example |
|---|---|---|
| Radioligand Binding Assay | To determine binding affinity to specific receptors. | Competitive binding assay with a known radiolabeled PPARα ligand. |
| Reporter Gene Assay | To measure functional activity at transcription factor receptors. | Luciferase reporter assay in cells transfected with a PPARγ expression vector. |
| Enzyme Inhibition Assay | To quantify inhibitory potency against specific enzymes. | Fluorometric assay to measure the inhibition of recombinant HDAC isoforms. |
Biochemical and Enzymatic Interaction Studies
Metabolic Stability and Biotransformation Pathways (in vitro enzyme assays, e.g., liver microsomes)
No studies detailing the metabolic stability of 2-(2-Trifluoromethoxy-benzyl)-butyric acid in in vitro systems, such as human or animal liver microsomes, were identified. Data regarding its half-life (t½) and intrinsic clearance (CLint) are not available in the public domain.
Identification of Metabolites through High-Resolution Mass Spectrometry
There are no published reports on the biotransformation of this compound. Therefore, information on its potential metabolites, which would typically be identified using techniques like high-resolution mass spectrometry to determine their chemical structures, is absent.
Studies on Interactions with Metabolizing Enzymes (e.g., Cytochrome P450 inhibition/induction)
No data could be retrieved concerning the inhibitory or inductive effects of this compound on cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes. Such studies are crucial for predicting potential drug-drug interactions.
Plasma Protein Binding Studies and Implications for Free Drug Concentration (in vitro)
Information regarding the extent to which this compound binds to plasma proteins, such as albumin, is not available. This data is essential for understanding the fraction of the compound that is unbound and pharmacologically active.
Advanced Analytical and Spectroscopic Characterization in Academic Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds like 2-(2-Trifluoromethoxy-benzyl)-butyric acid. Its ability to measure mass-to-charge ratios (m/z) with high precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the analyte.
In a typical workflow, a sample of this compound would be introduced into an HRMS instrument, often coupled with a liquid chromatography system (LC-HRMS). Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and preserving the molecular ion.
The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer, then measures the m/z of the molecular ion to four or more decimal places. This precise mass is compared against a theoretical mass calculated for the expected molecular formula, C₁₂H₁₃F₃O₃. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the correct elemental composition.
Furthermore, HRMS is crucial for metabolite identification studies. When this compound is incubated in a biological system (e.g., liver microsomes), HRMS can detect and identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations, such as hydroxylation, glucuronidation, or demethylation. Tandem mass spectrometry (MS/MS) experiments on the HRMS instrument can further elucidate the structure of these metabolites by fragmenting the parent ion and analyzing the resulting product ions.
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃O₃ |
| Exact Mass | 262.0817 |
| [M-H]⁻ Ion (Negative Mode) | 261.0744 |
| [M+H]⁺ Ion (Positive Mode) | 263.0890 |
| [M+Na]⁺ Ion (Positive Mode) | 285.0709 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of the fluorine atoms.
¹H NMR: The ¹H NMR spectrum would confirm the presence of all non-exchangeable protons and their respective environments. The aromatic protons on the trifluoromethoxy-substituted ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons (CH₂) and the methine proton (CH) of the butyric acid chain would also exhibit characteristic chemical shifts and coupling patterns. The ethyl group would present as a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons. The acidic proton of the carboxylic acid would appear as a broad singlet, often at a downfield chemical shift (>10 ppm), and its presence could be confirmed by D₂O exchange.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include the carbonyl carbon of the carboxylic acid (δ > 170 ppm), the aromatic carbons (δ 110-160 ppm), and the aliphatic carbons of the butyric acid chain. The carbon of the trifluoromethoxy group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govacs.org For this compound, the three equivalent fluorine atoms of the -OCF₃ group would give rise to a single resonance. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring. dovepress.comspectrabase.com The absence of other fluorine signals would confirm the singular presence of the trifluoromethoxy group.
2D NMR: Two-dimensional NMR experiments are essential for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, mapping the spin systems of the ethyl group and the link between the benzylic CH₂ and the methine CH.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. It is critical for connecting the different fragments of the molecule, for example, showing the correlation from the benzylic protons to the aromatic ring carbons and the butyric acid methine carbon.
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (2D NMR) |
|---|---|---|---|
| ¹H | ~11.0-12.0 | br s | - |
| ¹H | ~7.1-7.4 | m | HMBC to benzylic C |
| ¹H | ~3.0-3.3 | m | COSY to benzylic CH₂, HMBC to aromatic C, C=O |
| ¹H | ~2.8-3.1 | m | COSY to methine CH, HMBC to aromatic C |
| ¹H | ~1.5-1.8 | m | COSY to methyl CH₃ and methine CH |
| ¹H | ~0.9 | t | COSY to methylene CH₂ |
| ¹³C | ~175-180 | s | HMBC from methine CH |
| ¹³C | ~147 (C-OCF₃) | q, ¹JCF ≈ 257 Hz | HMBC from aromatic H |
| ¹³C | ~120-135 | m | HSQC with aromatic H |
| ¹³C | ~120.4 (CF₃) | q, ¹JCF ≈ 257 Hz | - |
| ¹³C | ~45-50 (methine C) | d | HSQC with methine H |
| ¹³C | ~35-40 (benzyl C) | t | HSQC with benzyl (B1604629) H |
| ¹³C | ~25-30 (methylene C) | t | HSQC with methylene H |
| ¹³C | ~10-15 (methyl C) | q | HSQC with methyl H |
| ¹⁹F | ~ -58 | s | - |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C2 position of the butyric acid moiety, it exists as a pair of enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or enantiomeric purity of a sample. chiralpedia.comresearchgate.net
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating enantiomers of arylpropionic acids, a class of compounds structurally related to the target molecule. researchgate.netnih.gov
The choice of mobile phase is critical for achieving resolution. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly employed. nih.gov Small amounts of an acidic modifier, such as trifluoroacetic acid (TFA), are often added to the mobile phase to improve the peak shape and resolution of acidic analytes by suppressing the ionization of the carboxylic acid group. researchgate.net
The two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Table 3: Typical Chiral HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | Chiralpak® AD-H or Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength corresponding to the chromophore |
| Temperature | Ambient or controlled (e.g., 25 °C) |
X-ray Crystallography for Solid-State Structure Determination
While NMR spectroscopy determines the structure in solution, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a single, high-quality crystal of the compound.
If a suitable crystal of this compound can be obtained, X-ray diffraction analysis will yield precise information on bond lengths, bond angles, and torsion angles within the molecule. For a chiral compound, crystallizing a single enantiomer will confirm its absolute configuration. If the racemate is crystallized, it can reveal whether it forms a racemic compound (both enantiomers in the unit cell) or a conglomerate (a physical mixture of crystals of the individual enantiomers).
Furthermore, X-ray crystallography elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., the classic carboxylic acid dimer), π-π stacking between aromatic rings, and other van der Waals forces. This information is invaluable for understanding the solid-state properties of the material.
Chromatographic Techniques for Purity and Quantitative Analysis in Research Samples (e.g., HPLC, GC)
Beyond chiral separations, standard chromatographic techniques are routinely used to assess the chemical purity and to perform quantitative analysis of research samples of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is the most common method for purity assessment. A non-chiral column, such as a C18 column, is used to separate the target compound from any starting materials, by-products, or degradation products. A gradient elution with a mobile phase consisting of water (often with an acid modifier like formic acid or TFA) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For quantitative analysis, a calibration curve is generated using analytical standards of known concentrations.
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), can also be used for analysis. youtube.comnih.gov However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is often required to convert the analyte into a more volatile and thermally stable form. nih.gov Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (to form an ester). The resulting derivative can then be readily analyzed by GC-MS, which provides both retention time and mass spectral data for enhanced specificity in identification and quantification.
Computational and Theoretical Chemistry Studies
Molecular Docking and Dynamics Simulations for Target Binding Prediction
No molecular docking or molecular dynamics simulation studies for 2-(2-Trifluoromethoxy-benzyl)-butyric acid have been identified in the scientific literature. Such studies would theoretically be used to predict the binding affinity and interaction patterns of this compound with specific biological targets, but this research has not been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
There are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound. QSAR studies are used to correlate chemical structure with biological activity, but no such analysis for this compound is available.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
A search of research databases yielded no Density Functional Theory (DFT) calculations for this compound. While DFT is a common method for evaluating the electronic structure and reactivity of molecules, and has been used for other butanoic acid derivatives, it has not been applied to this specific compound in any published work. biointerfaceresearch.com
Pharmacophore Modeling and Virtual Screening Approaches
No pharmacophore models based on this compound, nor any virtual screening campaigns that have identified this compound, are available in the current body of scientific literature.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties using Computational Models
There are no published studies that report computationally predicted ADME properties for this compound. While general models for ADME prediction exist, their specific application to this compound has not been documented.
Potential Research Applications and Conceptual Therapeutic Exploration
Role as a Chemical Probe for Biological Pathway Dissection
The structure of 2-(2-Trifluoromethoxy-benzyl)-butyric acid suggests its potential utility as a chemical probe to investigate various biological pathways. The butyric acid moiety is a well-known short-chain fatty acid (SCFA) that plays a significant role in gut health and cellular metabolism. metwarebio.comwikipedia.org Butyrate (B1204436) and its derivatives are recognized as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. metwarebio.comnih.govbohrium.com By inhibiting HDACs, butyrate can lead to the hyperacetylation of histones, altering chromatin structure and influencing the transcription of various genes involved in cell proliferation, differentiation, and apoptosis. nih.govnih.gov
The presence of the 2-trifluoromethoxy-benzyl group could modulate the potency and selectivity of the butyric acid core for different HDAC isoforms. The trifluoromethoxy group is known for its high lipophilicity and metabolic stability, which could enhance the cell permeability and bioavailability of the compound compared to butyric acid alone. mdpi.comresearchgate.net This makes this compound a potential tool for studying the specific roles of HDACs in various cellular processes.
Furthermore, butyrate is a key energy source for colonocytes and a signaling molecule that interacts with G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A. metwarebio.com Derivatives of butyric acid could be employed to dissect the signaling pathways mediated by these receptors, helping to elucidate their roles in gut homeostasis, immune regulation, and metabolic diseases. The specific substitution pattern of the benzyl (B1604629) ring could influence receptor binding affinity and selectivity, offering a nuanced tool for pathway dissection.
Potential for Development of Novel Research Tools
Building on its role as a chemical probe, this compound could serve as a scaffold for the development of more sophisticated research tools. For instance, by incorporating a tag or a reporter group, such as a fluorescent dye or a biotin (B1667282) moiety, researchers could create affinity-based probes for identifying and isolating the protein targets of this class of compounds. Such tools would be invaluable for target validation and understanding the off-target effects of potential drug candidates.
The synthesis of a library of derivatives with variations in the substitution pattern of the benzyl ring could also be a valuable research endeavor. biointerfaceresearch.comresearchgate.net This would allow for a systematic investigation of the structure-activity relationships (SAR) for a given biological effect. For example, moving the trifluoromethoxy group to different positions on the phenyl ring or replacing it with other electron-withdrawing or -donating groups could provide insights into the specific interactions required for target engagement. mdpi.combohrium.com
Moreover, the development of isotopically labeled versions of this compound could facilitate studies on its metabolic fate and distribution within cells and organisms. This would provide crucial information on how the compound is processed and where it accumulates, which is essential for interpreting the results of biological assays.
Conceptual Exploration of Therapeutic Potential based on Molecular Mechanisms
The known biological activities of butyric acid and the properties of the trifluoromethoxy group provide a basis for the conceptual exploration of the therapeutic potential of this compound, without making claims about clinical outcomes.
Anti-inflammatory Effects: Butyric acid is well-documented to have potent anti-inflammatory properties. nih.govilo.orgnih.gov It can suppress the activation of the pro-inflammatory transcription factor NF-κB and reduce the production of inflammatory cytokines like TNF-α and IL-6. nih.govucdavis.edu These effects are partly mediated through HDAC inhibition. nih.gov The trifluoromethoxy-benzyl moiety could enhance the delivery of the butyrate-like activity to target tissues, potentially leading to a more potent or sustained anti-inflammatory response. This suggests a conceptual therapeutic application in inflammatory conditions, particularly those affecting the gastrointestinal tract. ilo.orgnih.gov
Metabolic Regulation: Butyrate plays a crucial role in metabolic homeostasis. It serves as a primary energy source for colonocytes and has been shown to influence systemic metabolism. wikipedia.orgnih.gov Studies have indicated that butyrate can improve insulin (B600854) sensitivity and may have beneficial effects in the context of metabolic disorders. nih.govnih.gov A recent study showed that butyrate can alleviate high-fat-induced metabolic disorders, partly by increasing systemic glutamine levels. nih.gov The enhanced lipophilicity conferred by the trifluoromethoxy group could improve the compound's ability to cross cell membranes and influence metabolic pathways in various tissues, suggesting a potential role in the regulation of metabolic health. mdpi.comresearchgate.net
Design of Prodrugs or Biologically Active Metabolites for Enhanced Biological Activity
Carboxylic acids can have limited bioavailability due to their ionization at physiological pH. researchgate.net The design of prodrugs is a common strategy to overcome this limitation. nih.govresearchgate.net this compound itself could be considered a prodrug of a simpler butyric acid derivative, or it could be further modified to create more advanced prodrugs.
Esterification of the carboxylic acid group is a frequently used approach to create more lipophilic prodrugs that can be hydrolyzed by esterases in the body to release the active drug. researchgate.netijpcbs.com For example, an ester prodrug of this compound could be designed to enhance its oral absorption and subsequent systemic exposure. The choice of the ester promoiety can be tailored to control the rate and site of drug release. ijpcbs.com
Future Directions and Identification of Research Gaps
Unexplored Synthetic Routes and Derivatives
The synthesis of 2-(2-Trifluoromethoxy-benzyl)-butyric acid has not been extensively documented, presenting an opportunity for the development of novel and efficient synthetic strategies. Current approaches to analogous 2-aryl-substituted carboxylic acids often involve multi-step sequences that may suffer from limitations in yield and scalability. Future research should focus on exploring more direct and versatile synthetic routes.
One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. For instance, the direct α-arylation of butyric acid derivatives with a suitable 2-trifluoromethoxy-benzyl halide could provide a more convergent and efficient synthesis. Additionally, methodologies involving the alkylation of a butyrate (B1204436) enolate with 2-(trifluoromethoxy)benzyl bromide could be optimized.
Furthermore, the synthesis and exploration of derivatives of this compound are completely unexplored. The carboxylic acid moiety serves as a versatile handle for the generation of a library of related compounds, including esters, amides, and other bioisosteres. The systematic synthesis of such derivatives would be crucial for establishing structure-activity relationships (SAR) in future biological studies.
Table 1: Potential Synthetic Routes for Investigation
| Synthetic Strategy | Key Reactants | Potential Advantages | Research Focus |
|---|---|---|---|
| Malonic Ester Synthesis | Diethyl malonate, 2-(trifluoromethoxy)benzyl halide, Ethyl bromide | Well-established, versatile | Optimization of reaction conditions, purification |
| Direct α-Arylation | Butyric acid ester, 2-(trifluoromethoxy)benzyl halide, Palladium catalyst | High atom economy, fewer steps | Catalyst screening, ligand optimization |
Identification of Novel Molecular Targets
A significant gap in the current understanding of this compound is the complete absence of information regarding its molecular targets. Butyric acid itself is a known histone deacetylase (HDAC) inhibitor, and some of its derivatives have also shown this activity. mdpi.com This provides a rational starting point for investigating whether this compound interacts with HDACs or other epigenetic modulators.
Future research should employ a multi-pronged approach to target identification. Unbiased screening methods, such as affinity chromatography-mass spectrometry and chemical proteomics, could be used to identify binding partners in cell lysates. In parallel, hypothesis-driven approaches could investigate the compound's activity against known targets of related molecules, such as HDACs and G-protein coupled receptors. biointerfaceresearch.com Computational methods, including molecular docking and virtual screening, could also be employed to predict potential targets based on the compound's structure.
Advanced in vitro and ex vivo Models for Mechanistic Studies
To elucidate the potential biological effects and mechanism of action of this compound, the use of advanced in vitro and ex vivo models is essential. nih.gov Traditional 2D cell culture systems, while useful for initial high-throughput screening, often fail to recapitulate the complexity of native tissues. nih.gov
Future investigations should leverage more physiologically relevant models, such as 3D organoids and organ-on-a-chip systems. mdpi.comresearchgate.net For example, if the compound is hypothesized to have effects on the central nervous system, brain organoids could be used to study its impact on neuronal development, function, and toxicity. Similarly, liver-on-a-chip models could provide insights into its metabolism and potential hepatotoxicity. researchgate.net These advanced models would enable a more accurate assessment of the compound's efficacy and safety profile in a human-relevant context. criver.com
Development of Advanced Analytical Methods for Trace Analysis in Biological Matrices (research context)
The study of the pharmacokinetic and pharmacodynamic properties of this compound necessitates the development of sensitive and robust analytical methods for its quantification in biological matrices. The presence of the trifluoromethoxy group presents both challenges and opportunities for analytical method development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of small molecules in complex samples like plasma, urine, and tissue homogenates. researchgate.net Future research should focus on developing a validated LC-MS/MS method for this compound. This would involve optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances and concentrate the analyte. researchgate.net The development of such a method is a prerequisite for any future in vivo studies.
Table 2: Key Parameters for Analytical Method Development
| Parameter | Technique | Goal | Importance |
|---|---|---|---|
| Sample Preparation | SPE, LLE | Removal of matrix components, analyte enrichment | Improved sensitivity and accuracy |
| Chromatographic Separation | Reversed-phase HPLC/UHPLC | Isocratic or gradient elution for optimal peak shape | Resolution from endogenous interferences |
| Mass Spectrometric Detection | Triple quadrupole MS | High selectivity and sensitivity through MRM | Accurate quantification at low concentrations |
Integration of Omics Technologies for Systems-Level Understanding of Compound Effects (e.g., transcriptomics, proteomics)
To gain a comprehensive, unbiased understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. nih.gov These approaches can provide a global view of the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) induced by the compound. nih.gov
Future studies should employ these technologies to elucidate the compound's mechanism of action and identify potential off-target effects. For example, treating a relevant cell line with the compound and performing RNA-sequencing could reveal which cellular pathways are perturbed. researchgate.net Subsequent proteomic analysis could then confirm whether these changes in gene expression translate to alterations in protein levels. This systems-level approach can generate novel hypotheses and provide a more complete picture of the compound's biological activity than traditional targeted assays. ecetoc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
